スルバクタム

概要

説明

スルバクタムは、ベータラクタム系抗生物質の有効性を高めるために、通常、ベータラクタム系抗生物質と組み合わせて使用されるベータラクタマーゼ阻害剤です。 これは1977年に特許を取得し、1986年に医療用として承認されました 。 スルバクタム自体はベータラクタム環を含んでおり、ペニシリン結合タンパク質(PBP)1および3を阻害することにより、弱い抗菌活性を持っています .

製造方法

合成経路と反応条件

スルバクタムは、6-アミノペニシラン酸(6-APA)から、臭素化、酸化、還元を含む一連の反応によって合成できます。 ある方法は、以下の手順を含みます :

臭素化: 6-APAは、硫酸または臭化水素酸の存在下で臭素とのジ臭素化反応を受けます。

酸化: ジ臭素化生成物は、過マンガン酸カリウムを使用して酸化されます。

還元: 酸化された生成物は次に、亜鉛粉またはマグネシウム粉を使用して還元され、スルバクタムが生成されます。

工業生産方法

工業環境では、スルバクタムの製造には同様の手順が使用されますが、収率と効率を向上させるための最適化が行われます。 たとえば、ストロンチウム粉を触媒として使用し、硫酸の希釈熱を溶媒として使用すると、反応性と変換率が向上し、90%を超える収率が得られます .

化学反応解析

反応の種類

スルバクタムは、以下を含むさまざまな化学反応を受けます。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して、中間体をスルバクタムに変換します.

還元: 亜鉛またはマグネシウム粉などの還元剤を使用して、ジ臭素化中間体を還元します.

置換: 化合物の構造を変更するために、官能基の置換を含む反応。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム

還元剤: 亜鉛粉、マグネシウム粉

溶媒: 硫酸の希釈熱、酢酸エチル

主要な生成物

これらの反応から生成される主な生成物は、スルバクタムそのものであり、これは弱い抗菌活性を持つベータラクタマーゼ阻害剤です .

科学研究の応用

スルバクタムは、特に化学、生物学、医学、産業の分野で、科学研究において幅広い用途があります。

科学的研究の応用

Sulbactam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

スルバクタムは、細菌のベータラクタマーゼ酵素の競合的かつ不可逆的阻害剤として作用します。 ベータラクタマーゼの活性部位に結合し、酵素がベータラクタム系抗生物質を加水分解するのを防ぎます 。 スルバクタムは、細菌の細胞壁合成に不可欠なペニシリン結合タンパク質(PBP)1および3も阻害します .

生化学分析

Biochemical Properties

Sulbactam is a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, Sulbactam produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . It is reported to be more potent against class C beta-lactamases .

Cellular Effects

Sulbactam has been shown to have significant effects on various types of cells. For instance, it has been found to protect hippocampal neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression . Additionally, sulbactam has been shown to protect neurons against the neurotoxicity of amyloid beta and glutamate load by upregulating glial glutamate transporter 1 .

Molecular Mechanism

Sulbactam is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . Sulbactam itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of Sulbactam over time in laboratory settings have been studied. For instance, it has been found that Sulbactam pre-incubation significantly and dose-dependently prevented neuronal death and decline in cell viability induced by oxygen-glucose deprivation in neuron-astrocyte co-cultures .

Dosage Effects in Animal Models

The effects of Sulbactam vary with different dosages in animal models. For instance, the oral LD50 of Sulbactam sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

The metabolic pathways that Sulbactam is involved in have not been fully characterized . It has been found that Sulbactam dramatically decreased amino acid, carbohydrate, nucleotide, and peptide metabolism over 24 hours .

Transport and Distribution

Sulbactam exhibits extensive distribution in extracellular fluids and tissues . Penetration of Sulbactam into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

準備方法

Synthetic Routes and Reaction Conditions

Sulbactam can be synthesized from 6-amino-penicillanic acid (6-APA) through a series of reactions including bromination, oxidation, and reduction. One method involves the following steps :

Bromination: 6-APA undergoes a dibromination reaction with bromine in the presence of sulfuric acid or hydrobromic acid.

Oxidation: The dibrominated product is oxidized using potassium permanganate.

Reduction: The oxidized product is then reduced using zinc powder or magnesium powder to yield sulbactam.

Industrial Production Methods

In industrial settings, the preparation of sulbactam involves similar steps but with optimizations to improve yield and efficiency. For example, using strontium powder as a catalyst and dilution heat of sulfuric acid as a solvent can enhance the reactivity and conversion ratio, resulting in a yield greater than 90% .

化学反応の分析

Types of Reactions

Sulbactam undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates to sulbactam using oxidizing agents like potassium permanganate.

Reduction: Reduction of dibrominated intermediates using reducing agents like zinc or magnesium powder.

Substitution: Reactions involving the substitution of functional groups to modify the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate

Reducing Agents: Zinc powder, magnesium powder

Solvents: Dilution heat of sulfuric acid, ethyl acetate

Major Products

The major product formed from these reactions is sulbactam itself, which is a beta-lactamase inhibitor with weak antibacterial activity .

類似化合物との比較

スルバクタムは、以下を含むベータラクタマーゼ阻害剤のクラスの一部です。

- クラブラネート

- タゾバクタム

- アビバクタム

- バボルバクタム

- レレバクタム

- デュルロバクタム

独自性

スルバクタムは、ベータラクタマーゼ酵素に加えて、ペニシリン結合タンパク質を阻害する能力がユニークです 。 この二重の作用機序により、ベータラクタム系抗生物質と組み合わせて有効性が向上し、抗生物質耐性菌感染症の対策に役立つ貴重なツールとなっています .

生物活性

Sulbactam is a β-lactamase inhibitor that plays a significant role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. Its primary application is in combination therapies, particularly for infections caused by Acinetobacter baumannii, a pathogen known for its multidrug resistance. This article explores the biological activity of sulbactam, including its mechanisms of action, clinical efficacy, and relevant case studies.

Sulbactam exhibits antibacterial activity primarily through the following mechanisms:

- β-Lactamase Inhibition : Sulbactam inhibits class A β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, sulbactam protects co-administered antibiotics from degradation.

- Penicillin-Binding Protein (PBP) Inhibition : It binds to PBPs, particularly PBP1 and PBP3 in A. baumannii, disrupting cell wall synthesis and leading to bacterial cell death. Notably, sulbactam has shown low frequencies of resistance due to its intrinsic activity against these PBPs .

Efficacy Against Acinetobacter baumannii

Sulbactam has been evaluated extensively for its effectiveness against infections caused by A. baumannii. Several studies have reported on its clinical outcomes:

- A systematic review indicated that sulbactam-based therapies are comparable in efficacy to alternative treatments for A. baumannii infections, with no statistically significant differences in clinical response rates when compared to other regimens .

- In a meta-analysis involving 219 participants, sulbactam was used in combination with various antibiotics (e.g., ampicillin, cefoperazone) but did not demonstrate superiority over comparator therapies .

Case Studies

- Cefoperazone/Sulbactam Combination : A study involving 94 patients with severe infections found that the combination therapy resulted in a bacteriologic eradication rate of 66.7% for Gram-negative bacilli and 50% for Gram-positive bacteria. The overall clinical efficacy was rated as excellent in 17.1% of cases .

- Randomized Clinical Trials : In a trial comparing cefoperazone/sulbactam to gentamicin/clindamycin for intra-abdominal infections, the cure rate was significantly higher (86.8% vs. 61.8%) for the cefoperazone/sulbactam group .

Comparative Activity

Recent studies have compared sulbactam's activity with newer agents and combinations:

- Sulbactam-Durlobactam : This combination has shown promising results against carbapenem-resistant A. baumannii. In a phase 3 trial (ATTACK), it met noninferiority endpoints compared to colistin, demonstrating a favorable safety profile with lower nephrotoxicity .

Table: Summary of Clinical Studies on Sulbactam

| Study Type | Patient Population | Treatment Regimen | Cure Rate (%) | Notable Findings |

|---|---|---|---|---|

| Systematic Review | Various | Sulbactam-based vs alternatives | N/A | Comparable efficacy; no significant differences |

| Meta-analysis | 219 participants | Various combinations | N/A | No superiority over comparators |

| Case Study | 94 patients | Sulbactam/Cefoperazone | 66.7 | Effective against Gram-negative bacilli |

| Randomized Trial | 152 patients | Cefoperazone/Sulbactam vs Gentamicin/Clindamycin | 86.8 | Significantly higher cure rate for sulbactam group |

| Phase 3 Trial (ATTACK) | Patients with CRAB | Sulbactam-Durlobactam vs Colistin | N/A | Noninferior mortality; lower nephrotoxicity |

特性

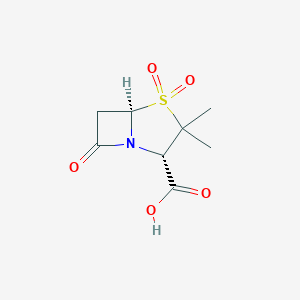

IUPAC Name |

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKENQMMABCRJMK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023605 | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68373-14-8 | |

| Record name | Sulbactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。